Niraparib carboxylic acid metabolite M1 is a significant metabolite of the drug niraparib, which is primarily known for its role as a poly(ADP-ribose) polymerase inhibitor. Niraparib is utilized in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, particularly in patients who have responded to platinum-based chemotherapy. The compound is classified under the category of anticancer agents and is notable for its mechanism of action that exploits the concept of synthetic lethality in cancer cells with defective DNA repair pathways .
Niraparib carboxylic acid metabolite M1 is synthesized through metabolic processes primarily involving carboxylesterases. These enzymes catalyze the hydrolysis of niraparib, resulting in the formation of M1 as a major inactive metabolite. Following this initial conversion, M1 can undergo further modifications, including glucuronidation mediated by UDP-glucuronosyltransferases, leading to the production of another metabolite, M10. Other minor metabolic pathways may include methylation and monooxygenation .
The molecular formula of niraparib carboxylic acid metabolite M1 is , with a molar mass of approximately 320.396 g/mol. The structure features a carboxylic acid functional group that distinguishes it from its parent compound, niraparib .
The primary chemical reaction involving niraparib carboxylic acid metabolite M1 is its formation from niraparib through enzymatic hydrolysis. This reaction is significant in pharmacokinetics as it determines the bioavailability and therapeutic efficacy of the drug.
Niraparib carboxylic acid metabolite M1 possesses specific physical and chemical properties that are important for its research applications.
These properties influence how the compound behaves in biological systems and its potential effectiveness in clinical settings .
The primary application of niraparib carboxylic acid metabolite M1 lies within scientific research, particularly in pharmacokinetic studies aimed at understanding the metabolism and excretion profiles of niraparib. It has been validated for use in clinical studies assessing mass balance and absolute bioavailability, providing critical data for further drug development and therapeutic strategies against cancers associated with DNA repair deficiencies .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3